molecular formula C11H10N6S2 B2459379 4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine CAS No. 315705-10-3

4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine

Cat. No.: B2459379
CAS No.: 315705-10-3
M. Wt: 290.36
InChI Key: FHVNBKUGDCJKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of thiazole and pyrimidine rings, which are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

It is known to interact with Cyclin-dependent kinase 2 (CDK2) in humans

Cellular Effects

The cellular effects of 4-Methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine are not well-documented. Some related compounds have shown antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi

Molecular Mechanism

It is known to interact with CDK2

Metabolic Pathways

It is known to be metabolized by cytochrome P450 3A4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives with altered chemical properties.

Scientific Research Applications

4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-methylamino-thiazol-5-yl-pyrimidin-2-ylamino-phenol
  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
  • 6-Methyl-N1-[4-(pyridine-3-yl)pyrimidin-2-yl]benzene-1,3-diamine

Uniqueness

4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine stands out due to its unique combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6S2/c1-6-8(19-9(12)15-6)7-5-18-11(16-7)17-10-13-3-2-4-14-10/h2-5H,1H3,(H2,12,15)(H,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVNBKUGDCJKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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